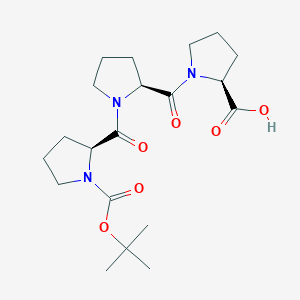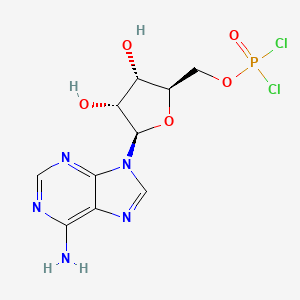
5'-O-(Dichlorophosphoryl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(Dichlorophosphoryl)adenosine is a modified nucleoside derivative of adenosine, where the 5’-hydroxyl group of adenosine is substituted with a dichlorophosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dichlorophosphoryl)adenosine typically involves the reaction of adenosine with dichlorophosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dichlorophosphoryl group. The general reaction scheme is as follows: [ \text{Adenosine} + \text{Dichlorophosphoryl chloride} \rightarrow \text{5’-O-(Dichlorophosphoryl)adenosine} ]
Industrial Production Methods
While specific industrial production methods for 5’-O-(Dichlorophosphoryl)adenosine are not well-documented, the general principles of large-scale nucleoside modification can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-(Dichlorophosphoryl)adenosine can undergo various chemical reactions, including:
Hydrolysis: The dichlorophosphoryl group can be hydrolyzed to yield adenosine and dichlorophosphoric acid.
Substitution: The dichlorophosphoryl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Requires nucleophiles and appropriate solvents, often under mild heating.
Major Products
Hydrolysis: Adenosine and dichlorophosphoric acid.
Substitution: Various nucleoside derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5’-O-(Dichlorophosphoryl)adenosine has several applications in scientific research:
Biochemistry: Used as a probe to study enzyme mechanisms involving nucleosides.
Pharmacology: Investigated for its potential as an antiviral or anticancer agent.
Molecular Biology: Utilized in the synthesis of modified oligonucleotides for gene regulation studies.
Wirkmechanismus
The mechanism of action of 5’-O-(Dichlorophosphoryl)adenosine involves its interaction with specific enzymes and receptors. The dichlorophosphoryl group can act as a leaving group, facilitating the formation of covalent bonds with target proteins or nucleic acids. This can inhibit enzyme activity or alter nucleic acid function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-Monophosphate (AMP): A naturally occurring nucleotide involved in cellular energy transfer.
Adenosine 5’-Diphosphate Ribose (ADPR): An intracellular signaling molecule generated from nicotinamide adenine dinucleotide (NAD+).
Uniqueness
5’-O-(Dichlorophosphoryl)adenosine is unique due to the presence of the dichlorophosphoryl group, which imparts distinct chemical reactivity and potential biological activity compared to other adenosine derivatives.
Eigenschaften
CAS-Nummer |
34051-17-7 |
|---|---|
Molekularformel |
C10H12Cl2N5O5P |
Molekulargewicht |
384.11 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dichlorophosphoryloxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12Cl2N5O5P/c11-23(12,20)21-1-4-6(18)7(19)10(22-4)17-3-16-5-8(13)14-2-15-9(5)17/h2-4,6-7,10,18-19H,1H2,(H2,13,14,15)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
CXFQFFBLOSCANA-KQYNXXCUSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(Cl)Cl)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(Cl)Cl)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



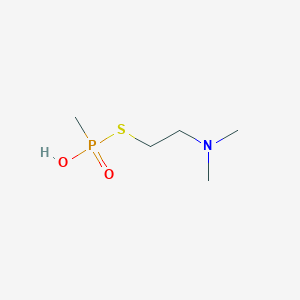
![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)

![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)

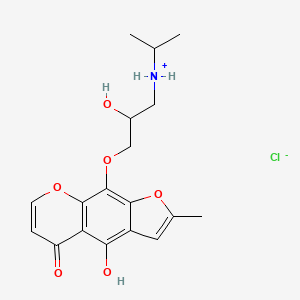
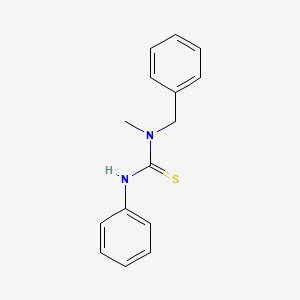
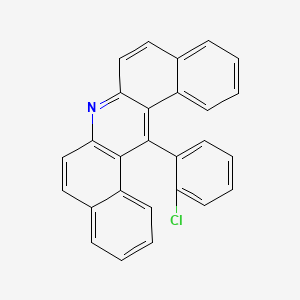
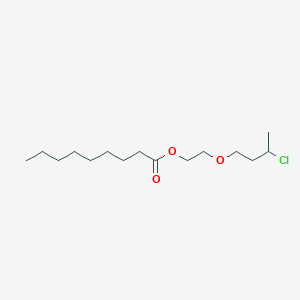

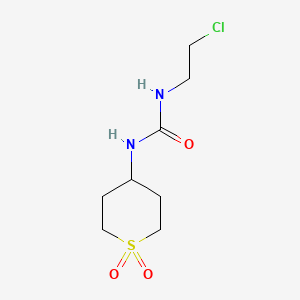
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
